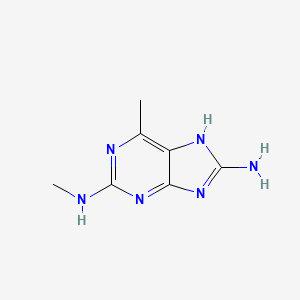

N2,6-Dimethyl-3H-purine-2,8-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N6 |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

2-N,6-dimethyl-7H-purine-2,8-diamine |

InChI |

InChI=1S/C7H10N6/c1-3-4-5(12-6(8)11-4)13-7(9-2)10-3/h1-2H3,(H4,8,9,10,11,12,13) |

InChI Key |

UUWOEGREHHFZGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)NC)N=C(N2)N |

Origin of Product |

United States |

Synthetic Methodologies for N2,6 Dimethyl 3h Purine 2,8 Diamine and Its Analogues

Strategies for the Construction of the Purine (B94841) Ring System

The formation of the purine scaffold, a fused heterocyclic system of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be achieved through several synthetic routes. These approaches often start from simpler acyclic or heterocyclic precursors and build the purine structure in a stepwise manner.

Cyclization Approaches from Pyrimidine Precursors

A predominant and versatile method for constructing the purine ring system is through the cyclization of appropriately substituted pyrimidine precursors. researchgate.netnih.gov This strategy, often referred to as the Traube purine synthesis, is a cornerstone in the synthesis of a wide array of purine derivatives. wur.nl The process typically begins with a 4,5-diaminopyrimidine. This key intermediate possesses the necessary functionalities to react with a one-carbon synthon, which provides the final carbon atom (C8) needed to close the imidazole ring and form the purine bicycle. nih.govwur.nl

The choice of the one-carbon unit can vary, influencing the substituent at the C8 position of the final purine. Common reagents include formic acid, which introduces a hydrogen atom, or other reagents that can lead to the incorporation of different functional groups. catalysis-conferences.com The reaction conditions for this cyclization step are critical and can be optimized to achieve high yields of the desired purine. This approach offers a high degree of flexibility, allowing for the synthesis of a diverse library of purine derivatives by varying the substituents on the initial pyrimidine ring and the nature of the one-carbon cyclizing agent. researchgate.net

Utilization of Diaminomaleonitrile in Purine Synthesis

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile and economical starting material in the synthesis of various heterocyclic compounds, including purines. nih.govnih.gov Its chemical reactivity is comparable to that of o-phenylenediamine, making it a valuable building block in organic synthesis. nih.gov The pathway from DAMN to purines often involves its conversion to 5-aminoimidazole-4-carbonitrile (AICN) and subsequently to 5-aminoimidazole-4-carboxamide (B1664886) (AICA). acs.org These imidazole derivatives are key intermediates in both prebiotic and laboratory syntheses of purines. catalysis-conferences.comacs.org

The transformation of these imidazole precursors into the purine ring system is achieved by introducing the remaining atoms of the pyrimidine ring. rsc.org This can be accomplished through reactions with various C1 and N1 synthons. For instance, reaction with cyanamide (B42294) can lead to the formation of 2-aminopurines. rsc.org The versatility of DAMN and its derivatives allows for the creation of a wide range of substituted purines, demonstrating its significance in synthetic and potentially prebiotic chemistry. nih.govunitus.it

Imidazole Ring Formation Techniques in Purine Scaffolds

While the construction of the purine ring often involves building the imidazole ring onto a pre-existing pyrimidine, alternative strategies focus on the formation of the imidazole ring as a key step. researchgate.net In some synthetic routes, the pyrimidine ring of a purine can be opened and then reclosed to form a modified purine, or the imidazole ring itself can be constructed from acyclic precursors. researchgate.netresearchgate.net

These methods provide alternative pathways to purine derivatives that may not be easily accessible through the more traditional Traube synthesis. The specific techniques employed for imidazole ring formation can vary widely depending on the desired substitution pattern of the final purine. These strategies underscore the chemical flexibility inherent in purine synthesis, allowing for the generation of diverse molecular scaffolds. researchgate.netnih.gov

Functionalization and Derivatization at Specific Purine Positions

Once the purine core is assembled, further chemical modifications can be introduced at specific positions to generate a diverse range of analogs. These functionalization reactions are crucial for tuning the properties of the purine scaffold.

Amination and Alkylation Strategies at N2, N6, and N8 Positions

The introduction of amino and alkyl groups at the N2, N6, and N8 positions of the purine ring is a common strategy for creating libraries of purine derivatives. nih.gov Direct alkylation of purines, such as 6-chloropurine, with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.gov However, regioselective methods have been developed to favor the formation of the N7-alkylated product under kinetically controlled conditions, for instance, by using N-trimethylsilylated purines and a catalyst like SnCl4. nih.gov

Amination reactions are also frequently employed. For example, 2,6-dichloropurine (B15474) can undergo regioselective amination at the C6 position with secondary amines like morpholine. researchgate.net Subsequent alkylation can then be performed at the N9 position. researchgate.net The reactivity of the purine ring towards nucleophilic substitution allows for the sequential introduction of different substituents. For instance, starting with a di- or tri-halogenated purine, sequential nucleophilic aromatic substitution (SNAr) reactions with amines can be used to introduce different amino groups at various positions. acs.org Electrophilic amination at the C8 position has also been reported. wur.nl

Halogenation and Subsequent Nucleophilic Substitution Reactions

Halogenated purines are highly valuable intermediates in the synthesis of a wide variety of purine derivatives due to the ability of the halogen atoms to act as excellent leaving groups in nucleophilic substitution reactions. youtube.comacs.org The introduction of halogens, typically chlorine, can be achieved through various methods.

Regioselective Introduction of Methyl Groups and Other Substituents

The precise placement of methyl groups and other substituents on the purine core is critical for modulating the biological activity of the resulting compounds. The synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine relies heavily on the ability to control the regioselectivity of methylation on the 2,8-diaminopurine scaffold.

Methylation of 2,8-diaminopurine in a neutral medium has been shown to yield 2,8-diamino-1,7,9-trimethyl-9H-purinium di-iodide. rsc.org This indicates that under neutral conditions, methylation occurs at the N1, N7, and N9 positions. To achieve the desired N2,6-dimethyl substitution pattern, a different strategy is required, likely involving the protection of certain nitrogen atoms or the use of specific methylating agents and reaction conditions that favor N-alkylation of the exocyclic amino groups.

Direct alkylation of purine derivatives with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. nih.govacs.org However, kinetically controlled conditions can favor the formation of the N7 isomer. For instance, a method for direct regioselective N7-tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.govacs.org While this method focuses on tert-alkylation, it highlights the possibility of achieving regioselectivity through careful selection of reagents and catalysts.

The introduction of other substituents can be achieved through various methods. For example, direct regioselective C-H cyanation of purines can be accomplished, affording 8-cyanated purine derivatives in many cases. mdpi.com The regioselectivity can be influenced by the substituents already present on the purine ring. mdpi.com

The following table summarizes the outcomes of methylation on the 2,8-diaminopurine scaffold under different conditions:

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| 2,8-Diaminopurine | Methyl iodide (neutral medium) | 2,8-Diamino-1,7,9-trimethyl-9H-purinium di-iodide | rsc.org |

| 1,7-Dihydro-9H-purine-2,8-dione | Methyl iodide (alkaline medium) | 1:1 mixture of 1,7-dihydro-1,3,7-trimethyl-3H- and 1,7-dihydro-1,7,9-trimethyl-9H-purine-2,8-dione | rsc.org |

Metal-Catalyzed Coupling Reactions for Structural Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for the structural diversification of the purine scaffold, allowing for the introduction of a wide range of substituents at various positions. These reactions are crucial for creating analogues of this compound with modified properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are widely used to form new carbon-carbon bonds on the purine ring. clockss.orgresearchgate.net For example, 6-halopurines are common substrates for these reactions, enabling the introduction of aryl, alkenyl, and alkyl groups at the C6 position. clockss.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. clockss.org

The Liebeskind-Srogl cross-coupling reaction provides a method for the substitution of sulfanyl (B85325) groups, offering an alternative to the more common halide-based couplings. nih.gov This demonstrates the orthogonality of different reactive centers on the purine ring, allowing for sequential and regioselective modifications. nih.gov

Recent advancements have also enabled the use of photoredox/nickel dual catalysis for the cross-coupling of chloropurines with alkyl bromides, providing a direct method for installing alkyl groups. nih.gov This approach is particularly valuable as it can be applied to unprotected nucleosides, allowing for late-stage functionalization. nih.gov

The following table provides examples of metal-catalyzed coupling reactions on purine derivatives:

| Purine Substrate | Coupling Partner | Catalytic System | Product Type | Reference |

| 6-Chloropurine | Alkyl bromides | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / [Ni(dtbbpy)(H₂O)₄]Cl₂ | C6-alkylated purines | nih.gov |

| 2'-Deoxyguanosine O⁶-tosylate | Phenylmagnesium bromide | (dppe)PdCl₂ / Ligand L2 | 6-Phenyl-2-aminopurine derivative | clockss.org |

| 4-Amino-2,8-dichloropyrido[3,2-d]pyrimidine | Arylboronic acids | Suzuki-Miyaura conditions | 4-Amino-2-chloro-8-aryl-pyrido[3,2-d]pyrimidine | nih.gov |

Advanced Synthetic Approaches for Purine Derivatives

Modern synthetic chemistry offers several advanced strategies for the efficient and sustainable synthesis of purine derivatives, including one-pot protocols, photocatalytic methods, and combinatorial approaches. These methodologies are highly relevant for the production of this compound and the generation of libraries of its analogues for biological screening.

One-Pot Synthetic Protocols for Tri-Substituted Purines

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. Several one-pot methods have been developed for the synthesis of substituted purines.

For instance, a novel one-pot procedure has been developed for the preparation of N,6-disubstituted 1,3,5-triazine-2,4-diamines from isothiocyanates and amidines. researchgate.net While not a direct synthesis of purines, this method illustrates the power of one-pot approaches for constructing related heterocyclic systems. More directly relevant is the one-pot synthesis of N²,6-disubstituted-1,3,5-triazine-2,4-diamines, which has been achieved in moderate yields. researchgate.net

These multicomponent reactions are highly valuable for rapidly generating molecular diversity from simple starting materials.

Photocatalytic and Sustainable Methodologies in Purine Synthesis

The use of photocatalysis and other sustainable methods represents a significant trend in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. These approaches often utilize visible light as a renewable energy source and can proceed under mild, metal-free conditions.

A photocatalyst-free, visible-light-enhanced strategy has been reported for the synthesis of purine analogues, highlighting the potential for sustainable synthesis. rsc.org Furthermore, a transition metal- and photocatalyst-free method for the synthesis of geminal diamines via photoinduced amidation of C(sp³)–H bonds has been developed. rsc.org

Photoredox/nickel dual catalysis has also been successfully applied to the synthesis of C6-substituted purine nucleoside analogues, demonstrating a powerful method for direct functionalization under relatively mild conditions. nih.gov This approach allows for the coupling of unprotected nucleosides with a wide range of alkyl bromides. nih.gov

The following table showcases examples of photocatalytic and sustainable methods in the synthesis of purine-related compounds:

| Reaction Type | Key Features | Example Application | Reference |

| Photocatalyst-free synthesis | Visible light enhancement, metal-free | Synthesis of purine analogues | rsc.org |

| Photoinduced amidation | Transition metal/photocatalyst-free, C(sp³)–H bond functionalization | Synthesis of geminal diamines | rsc.org |

| Photoredox/Nickel dual catalysis | Direct cross-coupling, late-stage functionalization | Synthesis of C6-alkylated purine nucleosides | nih.gov |

Combinatorial Chemistry Techniques for Purine Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is essential for drug discovery and the optimization of lead compounds. Both solution-phase and solid-phase synthesis techniques have been applied to the generation of purine libraries.

Solution-phase parallel synthesis has been used to create libraries of acyclic nucleoside analogues of purines. acs.org This approach allows for the efficient production of a diverse set of compounds by reacting various building blocks in parallel.

Solid-phase synthesis is another key technique in combinatorial chemistry, where molecules are built on a solid support. This method simplifies the purification process as excess reagents and byproducts can be washed away. On-column Sonogashira coupling has been employed for the synthesis of DNA containing 6-alkynylated purines, demonstrating the utility of solid-phase methods for modifying purine-containing biomolecules. mdpi.com

The generation of libraries of 2,6-disubstituted purine derivatives has been instrumental in the discovery of potent inhibitors of biological targets such as STAT3. nih.gov Similarly, libraries of 2,6-diamino-substituted purines have been synthesized and evaluated for their effects on the cell cycle in cancer cells. researchgate.net

Reaction Mechanisms and Chemical Transformations of N2,6 Dimethyl 3h Purine 2,8 Diamine Derivatives

Rearrangement Reactions in Purine (B94841) Systems

Rearrangement reactions in purine systems are crucial for the structural isomerization of these heterocycles, often leading to the formation of more thermodynamically stable products.

The Dimroth rearrangement is a significant isomerization reaction in many nitrogen-containing heterocyclic systems, including purines. nih.govwikipedia.org It involves the transposition of endocyclic and exocyclic heteroatoms through a process of ring opening and subsequent ring closure. nih.gov The rearrangement can be catalyzed by acid, base, heat, or light. nih.gov

The generally accepted mechanism for the Dimroth rearrangement is known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov It can be broken down into three primary stages:

Nucleophilic Addition: The reaction initiates with the addition of a nucleophile (often a hydroxide (B78521) ion in basic conditions or water in acidic conditions) to the pyrimidine (B1678525) ring of the purine system. This disrupts the aromaticity and forms a tetrahedral intermediate. nih.govresearchgate.net The presence of multiple nitrogen atoms in the ring facilitates this nucleophilic attack. nih.gov

Ring Opening: The intermediate undergoes an electrocyclic ring opening, typically involving the cleavage of a carbon-nitrogen bond. This results in a more flexible, open-chain intermediate. nih.gov The presence of electron-withdrawing groups can facilitate this step. nih.gov

Ring Closure: The open-chain intermediate then undergoes rotation around a single bond, followed by a new ring closure where a different nitrogen atom is incorporated into the newly formed ring, leading to the isomerized product. nih.govwikipedia.org

For instance, in the isomerization of 1-alkyl-2-iminopyrimidines, a key component of some purine-like structures, the mechanism involves the addition of water, ring-opening of the resulting hemiaminal to an aminoaldehyde, and subsequent ring closure to form the rearranged product. wikipedia.org The rate of the rearrangement is influenced by factors such as the pH of the medium and the thermodynamic stability of the initial and final isomers. nih.gov

Table 1: Factors Influencing the Dimroth Rearrangement

| Factor | Effect on Rearrangement | Reference |

|---|---|---|

| Aza-substitution | More nitrogen atoms in the ring facilitate nucleophilic attack. | nih.gov |

| pH of Medium | Affects the rate of the rearrangement; catalyzed by both acids and bases. | nih.gov |

| Electron-withdrawing Groups | Facilitate the opening of the heterocyclic ring. | nih.gov |

| Thermodynamic Stability | The reaction is driven towards the more stable isomer. | nih.gov |

Intramolecular Cyclization and Annulation Mechanisms

Intramolecular cyclization reactions are vital for synthesizing fused-ring systems based on the purine scaffold. These reactions often proceed via C-H functionalization, which offers advantages like high atom economy and reduced byproduct formation. researchgate.net

A common strategy involves the use of transition metal catalysts, such as copper or palladium, to facilitate the formation of new C-N, C-O, or C-S bonds. researchgate.netacs.org For example, a copper-catalyzed C(sp2)–H activation/intramolecular amination reaction has been developed for 6-anilinopurine nucleosides. acs.org The mechanism involves the catalyst activating a C-H bond, allowing for an intramolecular nucleophilic attack by an amino group, leading to the formation of a new heterocyclic ring fused to the purine core. acs.org

The general mechanism for such a cyclization can be outlined as follows:

Coordination: The metal catalyst coordinates to the purine derivative.

C-H Activation: The catalyst activates a specific C-H bond, often with the assistance of a directing group, making the carbon more susceptible to reaction.

Intramolecular Attack: A tethered nucleophile (like an amino or hydroxyl group) attacks the activated carbon center.

Reductive Elimination/Product Release: The catalyst is regenerated, and the cyclized product is released.

These reactions can be highly regioselective, with the position of cyclization being influenced by the initial substitution pattern of the purine derivative and the reaction conditions. thieme-connect.de

Nucleophilic and Electrophilic Substitution Mechanisms

Substitution reactions are fundamental to modifying the purine ring, allowing for the introduction of various functional groups.

Halogenated purines are key intermediates in the synthesis of purine derivatives due to the halogen's ability to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.org The reactivity of the carbon-halogen bond is influenced by several factors, including the nature of the halogen and the presence of activating groups on the purine ring. libretexts.orglibretexts.org

The SNAr mechanism for activated aryl halides typically involves a two-step addition-elimination process: libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the halogen. This step is often rate-determining and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the purine ring is temporarily lost in this intermediate.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The presence of electron-withdrawing groups (like nitro groups) ortho or para to the halogen can significantly increase the rate of substitution by stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orgnih.gov

Table 2: General Reactivity Order of Halogens in SNAr Reactions

| Halogen | Relative Reactivity | Reason | Reference |

|---|---|---|---|

| Fluorine | Highest | High electronegativity makes the carbon highly electrophilic. | nih.gov |

| Chlorine | Intermediate | Good balance of electronegativity and leaving group ability. | nih.gov |

| Bromine | Intermediate | Similar to chlorine. | nih.gov |

| Iodine | Lowest | Weaker C-I bond but lower electronegativity. | libretexts.orgnih.gov |

Mechanisms of Nucleophilic Attack by Amino Groups

The introduction of amino groups onto the purine ring is a common transformation. The mechanism can proceed through direct SNAr on a halogenated purine, as described above, with an amine acting as the nucleophile.

Alternatively, in strongly basic media, amination can occur via a ring-opening and ring-closure mechanism, particularly when no good leaving group is present. wur.nl For instance, the reaction of some purines with alkali amides can lead to amination through a process that involves:

Nucleophilic attack by the amide ion at an electron-deficient carbon position (e.g., C-2 or C-6).

Opening of the pyrimidine ring.

Subsequent ring closure to form the aminated purine product. wur.nl

The regioselectivity of nucleophilic attack on the purine ring is complex. Theoretical studies on adenine (B156593) and guanine (B1146940) show that the N7 position is often the most nucleophilic site. researchgate.netnih.gov However, the actual site of reaction (e.g., alkylation or amination) depends on a combination of the inherent reactivity of the nucleophilic sites and the specific reaction conditions, such as the solvent and pH. researchgate.net

Redox Chemistry of Purine Rings

The purine ring system can undergo redox reactions, particularly one-electron oxidation. nih.govnih.gov Guanine is typically the most easily oxidized of the common purine bases. nih.gov The process of one-electron oxidation generates a purine radical cation. nih.govnih.gov

The fate of this radical cation is highly dependent on its environment. Key subsequent reactions include:

Hydration: The radical cation can react with water. For example, the guanine radical cation can be hydrated, and after a further one-electron oxidation of the intermediate radical, it can lead to the formation of 8-oxo-7,8-dihydroguanine (8-oxoGua). nih.govnih.gov

Deprotonation: The radical cation can lose a proton, leading to a neutral radical species.

These oxidation reactions and the subsequent transformations of the resulting radical cations are crucial in understanding the mechanisms of DNA damage by ionizing radiation and other oxidizing agents. nih.govnih.gov The standard reduction potentials of the purine bases determine their susceptibility to oxidation, with lower potentials indicating greater ease of oxidation. nih.gov

The redox properties of purine derivatives can be modulated by the presence of substituents. Electron-donating groups, such as the methyl and amino groups in N2,6-Dimethyl-3H-purine-2,8-diamine, are expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to the parent purine structure.

Reduction Pathways Leading to Hydrogenated Purine Derivatives

The reduction of the purine core in derivatives of this compound can lead to a variety of hydrogenated products, with the specific outcome being highly dependent on the reaction conditions and the catalyst employed. The hydrogenation of aromatic diamines, a class of compounds to which this purine belongs, often involves the saturation of the heterocyclic rings.

Catalytic hydrogenation is a primary method for achieving such transformations. For instance, the hydrogenation of aromatic diamines in the presence of a ruthenium catalyst can yield cycloaliphatic diamines. google.com While specific studies on this compound are not extensively detailed in the provided literature, the general principles of aromatic diamine hydrogenation can be applied. The pre-treatment of the ruthenium catalyst with oxygen or air has been shown to increase the reaction rate and suppress the formation of by-products. google.com

The choice of catalyst is crucial. For example, diphosphine-diamine transition metal complexes are effective catalysts for the hydrogenation of ketones, and similar catalytic systems could be adapted for the reduction of the purine nucleus. rsc.org The mechanism of these reactions often involves the transfer of a hydride and a proton to the substrate. rsc.org

The table below summarizes potential reduction pathways and the types of hydrogenated products that could be expected from the reduction of this compound derivatives, based on analogous reactions of other aromatic diamines.

| Catalyst System | Reaction Conditions | Expected Hydrogenated Products |

| Supported Ruthenium | 50-250°C, 300-400 psig H₂ | Tetrahydro- and hexahydropurine derivatives |

| Diphosphine-Diamine Transition Metal Complexes | Varies depending on metal center | Partially or fully saturated purine rings |

Oxidative Transformations and Characterization of Radical Intermediates

The oxidation of purine derivatives can proceed through various mechanisms, often involving the formation of radical intermediates. These transformations are of significant interest due to their relevance in biological systems and synthetic chemistry.

The purine ring is susceptible to attack by oxidizing agents, which can lead to the formation of hydroxylated products. For example, the radical oxidation of the purine moiety in 2'-deoxyribonucleosides by iron-containing minerals has been shown to produce 7,8-dihydro-8-oxo derivatives. nih.gov This suggests that the C8 position of the purine ring is a likely site of oxidative attack.

The characterization of radical intermediates is often accomplished using techniques such as electron spin resonance (ESR) spectroscopy. In the oxidation of caffeine, a trimethylated xanthine, with persulfate and hydroxyl radicals, a C8-OH radical adduct was postulated as an intermediate leading to the formation of 1,3,7-trimethyluric acid. researchgate.net Although this radical was too short-lived to be directly observed by EPR, its existence was inferred from the final product. researchgate.net

The table below outlines potential oxidative transformations of this compound derivatives and the expected radical intermediates.

| Oxidizing Agent | Potential Products | Postulated Radical Intermediates |

| Hydroxyl Radicals | 8-Hydroxy-N2,6-dimethyl-3H-purine-2,8-diamine | C8-OH radical adduct |

| Iron-containing minerals | 7,8-Dihydro-8-oxo-N2,6-dimethyl-3H-purine-2,8-diamine | Purine radical cation |

Influence of Catalysis and Reaction Conditions on Mechanistic Outcomes

The outcome of chemical reactions involving this compound derivatives is profoundly influenced by the choice of catalyst and the specific reaction conditions. These factors can dictate the regioselectivity and stereoselectivity of a reaction, as well as the nature of the products formed.

In the context of purine synthesis, the reaction conditions can control the type of heterocyclic system that is formed. For example, in multicomponent reactions involving diaminomaleonitrile, thermal conditions can lead to imidazole (B134444) derivatives, while photochemical and combined photothermal conditions can afford pyrimidine and purine derivatives, respectively. researchgate.net This highlights the critical role of the energy source in directing the reaction pathway.

The synthesis of 2,6-diamino-substituted purines often proceeds via nucleophilic substitution reactions on a 2,6-dihalopurine precursor. The selectivity of these substitutions is highly dependent on the reaction conditions. For instance, the first substitution typically occurs at the C6 position, followed by substitution at the C2 position. researchgate.net

The table below summarizes the influence of catalysis and reaction conditions on the mechanistic outcomes of reactions involving purine derivatives.

| Reaction Type | Catalyst/Condition | Influence on Outcome |

| Multicomponent Synthesis | Thermal vs. Photochemical | Controls the formation of imidazole, pyrimidine, or purine rings researchgate.net |

| Nucleophilic Substitution | Temperature, Solvent | Affects the regioselectivity of substitution at the C2 and C6 positions researchgate.net |

| Hydrogenation | Catalyst Pre-treatment (e.g., with O₂) | Enhances reaction rate and reduces by-product formation google.com |

Advanced Spectroscopic and Crystallographic Characterization of N2,6 Dimethyl 3h Purine 2,8 Diamine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N2,6-Dimethyl-3H-purine-2,8-diamine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of the purine (B94841) core and its substituents.

1H NMR and 13C NMR Chemical Shift Analysis of Purine Core and Substituents

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the purine ring and the methyl groups. The chemical shifts of the N-methyl protons would provide clear evidence of their attachment to the purine scaffold. The sole proton on the purine ring, H8, would likely appear as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for all carbon atoms in the molecule. The chemical shifts of the methyl carbons and the carbons of the purine ring would be indicative of their electronic environment. For comparison, the analysis of related purine derivatives, such as 6-(substituted)-purine 2'-deoxynucleosides, demonstrates the sensitivity of ¹³C chemical shifts to substitution patterns on the purine ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N2-CH₃ | ~3.0 - 3.5 | ~25 - 30 |

| N6-CH₃ | ~3.0 - 3.5 | ~25 - 30 |

| C8-H | ~7.5 - 8.5 | - |

| C2 | - | ~155 - 165 |

| C4 | - | ~145 - 155 |

| C5 | - | ~110 - 120 |

| C6 | - | ~150 - 160 |

| C8 | - | ~135 - 145 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Elucidation of Tautomeric Forms and Protonation States by NMR

Purine derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For this compound, tautomerism can occur involving the imidazole (B134444) and pyrimidine (B1678525) rings of the purine system. NMR spectroscopy is a powerful technique to study these tautomeric equilibria. Changes in chemical shifts, particularly of the purine ring protons and carbons, as well as the coupling constants upon changes in solvent or temperature, can provide evidence for the predominant tautomeric form in solution. For instance, studies on related purine analogs like 6-mercaptopurine (B1684380) have utilized ¹H, ¹³C, and ¹⁵N NMR spectroscopy to investigate their tautomeric and protonation patterns. cymitquimica.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the amino group, C-H stretching of the methyl and purine ring C-H groups, and C=N and C=C stretching vibrations within the purine ring system.

Raman spectroscopy offers complementary information. While strong in the IR spectrum, the N-H and C=O (if any tautomeric forms with carbonyl groups are present) vibrations are often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the purine ring are typically strong in the Raman spectrum. For the related compound 2,6-diaminopurine (B158960), FT-IR and FT-Raman spectra have been recorded and interpreted with the aid of density functional theory (DFT) calculations, providing a basis for understanding the vibrational modes of the purine core. echemi.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (secondary amine) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (methyl) | 2850 - 3000 | 2850 - 3000 |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N/C=C Stretch (ring) | 1500 - 1650 | 1500 - 1650 |

| N-H Bend | 1550 - 1650 | - |

| C-H Bend (methyl) | 1375 - 1450 | 1375 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The purine ring system of this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The UV spectrum is expected to show π → π* transitions. The specific wavelengths of maximum absorption (λmax) can provide insights into the electronic structure and can be influenced by the solvent polarity and pH, which can alter the protonation state and tautomeric equilibrium.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₆), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass (178.0967 g/mol ). Analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Fragmentation may involve the loss of methyl groups, or cleavage of the purine ring, helping to confirm the connectivity of the molecule. Predicted collision cross-section values for the protonated molecule [M+H]⁺ and other adducts can be calculated and compared with experimental data from techniques like ion mobility-mass spectrometry. uni.lu

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-Crystal X-ray Crystallography of this compound and Related Structures

No specific single-crystal X-ray crystallography data has been reported for this compound. However, the crystal structure of the parent compound, 2,6-diaminopurine, has been determined, offering a critical reference point. In a study by Li et al. (2014), the crystal structure of 2,6-diaminopurine was resolved, revealing a rhombohedral crystal system. nih.gov The specific details of the crystal data are presented in the table below.

Table 1: Crystallographic Data for 2,6-Diaminopurine

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R -3 :H |

| a (Å) | 18.711 |

| b (Å) | 18.711 |

| c (Å) | 10.843 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 120.00 |

| Reference | nih.gov |

The introduction of methyl groups at the N2 and N6 positions in this compound would likely lead to alterations in the crystal packing and potentially a different crystal system and space group due to steric hindrance and changes in hydrogen bonding patterns.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

Detailed bond lengths and angles for this compound are not available. However, analysis of the 2,6-diaminopurine structure provides expected values for the purine core. In a multicomponent crystal of 2,6-diaminopurinium with 2,2'-thiodiacetate, the purine ring system maintains its characteristic geometry. mdpi.comresearchgate.net The bond lengths and angles within the purine core are largely dictated by the aromaticity and the electronic influence of the substituent groups.

Table 2: Selected Bond Parameters (Hypothetical for this compound based on related structures)

| Bond/Angle | Expected Value Range |

|---|---|

| C-N (ring) | 1.32 - 1.39 Å |

| C=C (ring) | 1.37 - 1.41 Å |

| C-N (exocyclic) | 1.33 - 1.36 Å |

| N-C-N (angle) | 117 - 122 ° |

| C-N-C (angle) | 104 - 109 ° |

Note: These are generalized values based on typical purine structures and are for illustrative purposes. Actual values for this compound would require experimental determination.

The torsional angles within the purine ring itself are expected to be close to zero, reflecting the planarity of the aromatic system. The key torsional angles would be those involving the methyl groups relative to the purine plane. These would be influenced by the steric interactions with adjacent atoms and the nature of the intermolecular contacts in the crystal lattice.

Analysis of Intermolecular Interactions within Crystalline Lattices

The crystalline architecture of purine derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

In the case of 2,6-diaminopurine, extensive hydrogen bonding is observed. The amino groups at positions 2 and 6, along with the nitrogen atoms within the purine rings, act as hydrogen bond donors and acceptors. This leads to the formation of robust supramolecular synthons, such as cyclic hydrogen-bonded motifs. mdpi.comresearchgate.net For instance, multicomponent crystals involving 2,6-diaminopurinium ions exhibit a variety of hydrogen bonds including O–H⋯N, O–H⋯O, N–H⋯O, and N–H⋯N interactions, resulting in complex three-dimensional networks. mdpi.com

Table 3: Intermolecular Interactions in 2,6-Diaminopurine-related Crystals

| Interaction Type | Description | Distance/Angle | Reference |

|---|---|---|---|

| Hydrogen Bonding | N-H···O, N-H···N | - | mdpi.comresearchgate.net |

| π-π Stacking | Anti-parallel stacking of diaminopurinium ions | Inter-centroid distance: 3.39 Å | mdpi.comresearchgate.net |

| Interplanar distance: 3.24 Å | mdpi.comresearchgate.net |

For this compound, the presence of methyl groups on the exocyclic amino nitrogens would alter the hydrogen bonding capabilities. The N-H hydrogen atoms available for donation in 2,6-diaminopurine would be replaced by methyl groups, thus preventing the formation of similar N-H···X hydrogen bonds at these positions. However, the ring nitrogens would still be available as hydrogen bond acceptors. The steric bulk of the methyl groups would also influence the geometry of π-π stacking interactions, potentially leading to a different packing arrangement with altered inter-centroid and interplanar distances compared to the parent 2,6-diaminopurine.

Molecular Interaction Studies and Structure Activity Relationship Sar Analysis of N2,6 Dimethyl 3h Purine 2,8 Diamine Analogues

General Principles of Purine (B94841) Structure-Activity Relationships in Chemical Biology

The purine molecule, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a privileged structure in nature, forming the basis for the nucleobases adenine (B156593) and guanine (B1146940). nih.gov Its derivatives are integral to DNA, RNA, cellular energy (ATP), and signaling pathways. nih.govnih.gov The structure-activity relationship (SAR) of purine analogues is fundamentally tied to the modifications made to its core structure, particularly at the C2, C6, and N9 positions. These modifications dictate the compound's biological effects by altering its ability to interact with target proteins like kinases, polymerases, and other enzymes. mdpi.comyoutube.com

The key principles of purine SAR involve:

Substitution Patterns: The introduction, removal, or modification of functional groups at different positions on the purine ring can dramatically alter binding affinity and selectivity for a biological target. For instance, substitutions at the C6 position can influence interactions within the ATP-binding pocket of many enzymes. nih.gov

Bioisosteric Replacement: Replacing atoms or groups with others that have similar physical or chemical properties (e.g., a CH group with a nitrogen atom) can fine-tune a molecule's activity, selectivity, and pharmacokinetic properties. mdpi.com

By systematically altering the purine scaffold, medicinal chemists can develop potent and selective inhibitors for various therapeutic targets, including those involved in cancer, viral infections, and inflammatory diseases. nih.gov

Specific Interaction Mechanisms with Biological Macromolecules

The versatility of the purine scaffold allows its analogues to interact with a wide array of biological macromolecules. The specific nature of these interactions is highly dependent on the substitution pattern of the purine ring and the topology of the target's binding site.

Receptor Ligand Binding and Allosteric Modulation

The interaction of purine derivatives with cellular receptors, particularly G protein-coupled receptors (GPCRs) like the adenosine (B11128) receptors, is a field of intensive research. These interactions are highly dependent on the substitution patterns around the purine core, which dictate the affinity, selectivity, and efficacy of the ligands.

Adenosine Receptor (AR) Affinity and Selectivity Determinants

The affinity and selectivity of purine derivatives for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) are critically influenced by the nature and position of substituents on the purine ring. While specific binding data for N2,6-Dimethyl-3H-purine-2,8-diamine is not extensively documented in publicly available literature, the SAR of related 2,8-disubstituted adenosine derivatives provides valuable insights.

For instance, studies on 2,8-disubstituted adenosine derivatives have shown that substitutions at these positions can lead to potent and selective ligands. nih.gov The introduction of an 8-alkylamino substituent, for example, has been shown to enhance selectivity for the A2A receptor over the A3 receptor. nih.gov Specifically, 8-methylamino and 8-propylamino derivatives of 2-(1-hexynyl)adenosine display significant A2A receptor affinity with K_i values of 115 nM and 82 nM, respectively. nih.gov These findings suggest that the 8-amino group in this compound could play a crucial role in its receptor interaction profile.

Furthermore, the substitution at the N6 position is a well-established determinant of A1 receptor selectivity. nih.gov N6-substituted adenosine analogues, such as N6-cyclopentyladenosine (CPA), are potent and selective A1 agonists. nih.gov The presence of a methyl group at the N6 position in this compound would, therefore, be expected to influence its affinity and selectivity profile, potentially conferring some degree of A1 receptor interaction.

The 2-amino group, a defining feature of the 2,6-diaminopurine (B158960) scaffold, also contributes significantly to receptor binding. In the context of adenosine receptors, modifications at the 2-position have led to the development of highly selective A2A agonists. nih.gov The N2-methyl group in the title compound would likely modulate the hydrogen bonding capacity and steric interactions within the receptor's binding pocket.

| Compound | Substitution Pattern | Receptor Target | Affinity (K_i, nM) | Selectivity |

|---|---|---|---|---|

| 2-(1-Hexynyl)adenosine | C2-alkynyl | A2A | - | - |

| 8-Methylamino-2-(1-hexynyl)adenosine | C2-alkynyl, C8-alkylamino | A2A | 115 | 49-fold vs A3 |

| 8-Propylamino-2-(1-hexynyl)adenosine | C2-alkynyl, C8-alkylamino | A2A | 82 | 26-fold vs A3 |

| N6-Cyclopentyladenosine (CPA) | N6-cycloalkyl | A1 | - | 400-800-fold vs A2A |

G Protein-Coupled Receptor (GPCR) Interaction Models

The interaction of purine-based ligands with GPCRs like adenosine receptors involves a complex interplay of hydrogen bonds, hydrophobic interactions, and π-π stacking. Molecular docking studies of truncated C2-substituted adenosine derivatives in the hA2AAR crystal structure have revealed key interactions. nih.gov The adenine and sugar moieties engage in tight interactions with binding site residues such as Phe168 (π-π stacking) and Glu169, Asn253, and Ser277 (hydrogen bonding). nih.gov

Nucleic Acid (DNA/RNA) Intercalation and Adduct Formation: Structural Aspects

The 2,6-diaminopurine (DAP) core of the title compound is known to have significant interactions with nucleic acids. DAP is an analogue of adenine that can form three hydrogen bonds with thymine (B56734) (or uracil (B121893) in RNA), in contrast to the two hydrogen bonds in a standard adenine-thymine pair. oup.comacs.org This additional hydrogen bond, formed by the 2-amino group, significantly increases the thermal stability of DNA and RNA duplexes. oup.comnih.gov

While direct intercalation of the small this compound molecule is less likely compared to larger, planar aromatic systems, its ability to form adducts or interact with DNA through hydrogen bonding in the minor groove is a plausible mechanism of action. The N-methylation at the 2- and 6-positions would likely alter the hydrogen bonding potential and steric profile of the molecule, thereby influencing its interaction with the DNA grooves.

Influence of Substituent Modifications on Molecular Recognition Profiles

The specific substitutions on the purine ring are the primary determinants of the molecular recognition profile of this compound analogues, dictating their interactions with both protein receptors and nucleic acids.

Impact of N2, N6, and N8 Substitutions on Interaction Specificity

The substituents at the N2, N6, and N8 positions each play a distinct role in defining the interaction specificity of purine derivatives.

N2-Substitution: The 2-amino group of the parent 2,6-diaminopurine is a key hydrogen bond donor in the minor groove of DNA. oup.com Methylation at this position, as in this compound, would reduce the number of available hydrogen bond donors, potentially altering the mode of DNA binding. In the context of adenosine receptors, C2-substituents are known to be crucial for affinity and selectivity, particularly for the A2A subtype. nih.gov

N6-Substitution: As previously mentioned, N6-substitutions are critical for A1 adenosine receptor affinity. nih.gov The size and nature of the substituent at this position can convert an agonist into an antagonist. The methyl group at N6 in the title compound is a relatively small, hydrophobic substituent that would favor interaction with hydrophobic pockets in the receptor.

| Position | Substituent Type | Impact on Receptor Interaction | Impact on Nucleic Acid Interaction |

|---|---|---|---|

| N2 | Amino/Alkylamino | Modulates A2A affinity and selectivity | Key H-bond donor in minor groove; methylation alters this |

| N6 | Alkylamino | Crucial for A1 affinity | Can influence groove binding and stacking |

| N8 | Amino | Enhances A2A selectivity | Can participate in H-bonding with DNA backbone or bases |

Role of N9-Substitution and Ring Nitrogen Atom Positions in Binding

The position of the substituent on the purine ring's nitrogen atoms is fundamental to its biological activity.

N9-Substitution: In many biologically active purine derivatives, such as nucleosides, the N9 position is attached to a ribose or deoxyribose sugar moiety. This N9-glycosidic bond is crucial for the proper orientation of the molecule for interaction with enzymes and receptors. For non-nucleoside analogues, the nature of the substituent at N9 can significantly impact activity. In the case of this compound, the tautomeric form with a hydrogen at N9 (or N7) would influence its hydrogen bonding capabilities.

Conformational Flexibility and its Effects on Ligand-Target Interactions

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. For purine analogues such as this compound, conformational flexibility primarily arises from the rotation around single bonds connecting substituents to the core purine scaffold. This flexibility allows the molecule to adopt various spatial arrangements, or conformers, some of which are more energetically favorable for binding to the target's active site than others. Understanding the interplay between a molecule's accessible conformations and its interaction with a protein target is fundamental to structure-activity relationship (SAR) analysis and rational drug design.

The key rotatable bonds in this compound and its analogues influence the orientation of the substituents, which in turn governs the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that can be formed with amino acid residues in the binding pocket.

Impact of Rotational Barriers on Binding

The rotation around the C-N and C-C bonds linking the methyl and amino groups to the purine ring is not entirely free. It is hindered by energy barriers, the heights of which are determined by steric and electronic factors. For a molecule to bind effectively, it must adopt a "bioactive conformation" that is complementary to the geometry of the target's binding site. The energy penalty required to adopt this conformation must be compensated by the favorable energy of binding.

In the case of substituted purines, modifications can significantly alter their conformational preferences and, consequently, their biological activity. For instance, the introduction of bulky substituents can restrict rotation, locking the molecule into a specific conformation that may be either beneficial or detrimental to binding.

Structure-Activity Relationship (SAR) Insights from Analogue Studies

While specific conformational studies on this compound are not extensively detailed in the public literature, the SAR of numerous related purine analogues provides significant insights into how conformational flexibility impacts target interactions. Studies on substituted purines as inhibitors of various enzymes and as receptor ligands have demonstrated that modifications at the C2, C6, and C8 positions of the purine ring are crucial for activity. aacrjournals.org

For example, in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines studied for their antirhinovirus activity, the nature of the C2 substituent was found to be critical. nih.gov The activity was correlated with lipophilic and electron-withdrawing substituents at this position, suggesting that these properties, which influence both electronic distribution and potentially the conformational stance of the molecule, are important for optimal interaction with the viral target. nih.gov

The following table summarizes the structure-activity relationship for a series of 2,6,9-substituted purines against human rhinovirus 1B, illustrating the impact of modifying a single position on biological activity.

| Compound ID | C2-Substituent | C6-Substituent | N9-Substituent | Antiviral Activity (IC50, µM) |

| 1 | H | N(CH₃)₂ | 4-Methylbenzyl | >1.4 |

| 2 | F | N(CH₃)₂ | 4-Methylbenzyl | 0.23 |

| 3 | Cl | N(CH₃)₂ | 4-Methylbenzyl | 0.16 |

| 4 | CF₃ | N(CH₃)₂ | 4-Methylbenzyl | 0.03 |

| 5 | NH₂ | N(CH₃)₂ | 4-Methylbenzyl | >1.9 |

| 6 | SCH₃ | N(CH₃)₂ | 4-Methylbenzyl | 0.12 |

| Data sourced from a study on antirhinovirus activity of substituted purines. nih.gov |

This data clearly indicates that a trifluoromethyl (CF₃) group at the C2 position results in the most potent inhibitory activity, being more than 45 times more active than the unsubstituted analogue. This significant increase in potency can be attributed to the electronic and steric effects of the CF₃ group, which likely influences the molecule's preferred conformation and its interactions within the binding site.

Ligand-Target Interactions and Conformational Adaptation

The binding of a flexible ligand to its protein target is a dynamic process that can involve conformational changes in both the ligand and the protein—a concept known as "induced fit." Molecular modeling and X-ray crystallography studies of purine analogues in complex with their targets have provided a detailed picture of these interactions.

For instance, studies on substituted purines as histamine (B1213489) H3 receptor ligands have shown that the purine core can form a π-stacking interaction with a tyrosine residue (Tyr115) and a hydrogen bond via its N7 atom with the hydroxyl group of another tyrosine (Tyr374). nih.gov The substituents on the purine ring must adopt a conformation that allows the core to be positioned correctly for these key interactions to occur. The flexibility of these substituents is therefore paramount for achieving a stable and high-affinity binding mode.

Similarly, research on purine nucleoside phosphorylase (PNP) inhibitors has demonstrated the importance of substituents at the C2 and C6 positions for binding. nih.gov The specific interactions formed depend on the nature of the substituents and their ability to orient themselves appropriately within the enzyme's active site. The concept of "fleximers," where the purine base is synthetically split into two connected rings, introduces additional rotational freedom and has been explored as a strategy to develop novel PNP inhibitors with improved binding. mdpi.com This approach explicitly leverages enhanced conformational flexibility to explore new interaction possibilities with the target enzyme. mdpi.com

Future Directions and Emerging Research Avenues in N2,6 Dimethyl 3h Purine 2,8 Diamine Research

Development of Novel and Efficient Synthetic Methodologies for Enhanced Structural Diversity

The exploration of the chemical space around the N2,6-Dimethyl-3H-purine-2,8-diamine core is crucial for identifying new derivatives with improved potency and selectivity. Future research will likely focus on developing more efficient and versatile synthetic strategies to generate a wider array of analogs.

Conventional methods for synthesizing purine (B94841) compounds often involve multi-step processes that can be time-consuming and may not be suitable for generating large libraries of compounds. google.com Innovative approaches, such as microwave-assisted synthesis, have already demonstrated the ability to rapidly produce 2,6-diaminopurine (B158960) derivatives. nih.gov Further advancements in this area could involve the use of flow chemistry or solid-phase synthesis to automate and streamline the production of this compound analogs. google.com

A key objective will be to develop synthetic routes that allow for the precise and independent modification of various positions on the purine ring. This will enable the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. For instance, methods that facilitate the introduction of diverse substituents at the N2, N6, and 9-positions will be of particular interest. google.com The synthesis of novel 6-substituted purine derivatives has been a focus of research, highlighting the importance of this position for biological activity. researchgate.net

| Synthetic Approach | Potential Advantages | Key References |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, access to novel chemical space. | nih.gov |

| Solid-Phase Synthesis | Amenable to high-throughput library generation, simplified purification. | google.com |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | |

| Multi-component Reactions | Increased synthetic efficiency, generation of complex molecules in a single step. |

Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Molecular Interactions

Understanding how this compound and its derivatives interact with their biological targets is fundamental to rational drug design. Advanced spectroscopic techniques offer powerful tools for elucidating these interactions in real-time and with high resolution.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding mode and conformational changes of both the ligand and the target protein upon complex formation. bldpharm.com Future studies could employ advanced NMR experiments, such as saturation transfer difference (STD) NMR and water-LOGSY, to identify the specific parts of the this compound scaffold that are crucial for binding.

Other spectroscopic methods, like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide quantitative data on binding affinity, kinetics, and thermodynamics. The integration of these techniques will offer a comprehensive picture of the molecular recognition process, guiding the optimization of lead compounds.

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Binding epitopes, conformational changes, structural details of the complex. bldpharm.com |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rates. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. nih.gov |

Integration of Multiscale Computational Approaches for Predictive Design and Mechanistic Understanding

Computational modeling has become an indispensable tool in modern drug discovery. For this compound, multiscale computational approaches can provide valuable insights that complement experimental studies.

At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can be used to study the electronic properties, reactivity, and conformational preferences of this compound and its analogs. researchgate.netresearchgate.net This information is crucial for understanding the intrinsic properties of the molecule that govern its biological activity.

Molecular docking and molecular dynamics (MD) simulations can then be used to predict the binding modes of these compounds to their target proteins and to assess the stability of the resulting complexes. These simulations can also help to rationalize observed SAR data and to predict the activity of novel, yet-to-be-synthesized derivatives. The integration of these computational approaches will enable a more predictive and efficient design of new this compound-based inhibitors. researchgate.net

Exploration of this compound as a Core Scaffold for Rational Design of Chemical Probes

The structural versatility of the this compound scaffold makes it an excellent starting point for the development of chemical probes. nih.gov These probes are essential tools for studying biological processes and for identifying and validating new drug targets.

Future research in this area will involve the strategic modification of the this compound core to incorporate reporter groups, such as fluorescent dyes or biotin (B1667282) tags. This will allow for the visualization and tracking of the molecule within cells and for the identification of its binding partners through techniques like affinity chromatography and mass spectrometry.

Q & A

Q. How should researchers resolve discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Sensitivity analysis : Identify which computational parameters (e.g., force fields, solvation models) most affect predictions.

- Experimental validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants.

- Error source mapping : Compare in silico vs. in vitro conditions (e.g., protonation states, solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.